Hexacosane-1,2-diol
Description
Hexacosane-1,2-diol (C₂₆H₅₄O₂) is a long-chain aliphatic vicinal diol with hydroxyl groups on the first and second carbon atoms of a 26-carbon saturated hydrocarbon backbone. As a high-molecular-weight diol (theoretical molecular weight ≈ 398.72 g/mol), its physicochemical properties are dominated by significant hydrophobicity due to the extended alkyl chain. While direct studies on this compound are scarce in the literature, its behavior can be inferred from shorter-chain analogs like ethane-1,2-diol (ethylene glycol), propane-1,2-diol (propylene glycol), and hexadecane-1,2-diol (C₁₆H₃₄O₂) . Applications of long-chain diols may include surfactant formulations, lipid membrane studies, or specialty polymer synthesis, though these remain speculative without explicit experimental data.
Properties
CAS No. |
97338-12-0 |
|---|---|
Molecular Formula |
C26H54O2 |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
hexacosane-1,2-diol |
InChI |
InChI=1S/C26H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26(28)25-27/h26-28H,2-25H2,1H3 |
InChI Key |
IFWQSSUUCVSCSK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(CO)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(CO)O |
Other CAS No. |
97338-12-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Chain Length and Physicochemical Properties
Key Trend: Increasing chain length reduces water solubility and increases hydrophobicity. For example, propane-1,2-diol is fully water-miscible, whereas hexadecane-1,2-diol exhibits negligible solubility in aqueous systems . This compound likely follows this trend, making it suitable for non-polar applications.
Hydrogen Bonding and Conformational Stability
Vicinal diols form intramolecular hydrogen bonds between adjacent hydroxyl groups, influencing their conformational preferences. For example:
- Ethane-1,2-diol exists in two conformers (primed and unprimed) stabilized by O–H∙∙∙O hydrogen bonds. Density functional theory (DFT) studies show that generalized gradient approximation (GGA) functionals overestimate the stability of primed conformers .
- Cyclohexane-1,2-diol exhibits trans and cis configurations, with the trans isomer showing stronger hydrogen bonding due to spatial proximity of hydroxyl groups .
This compound is expected to exhibit similar intramolecular hydrogen bonding, but its long alkyl chain may introduce steric hindrance, altering the energy landscape of conformers compared to shorter analogs.
Reactivity in Catalytic Reactions
Vicinal diols participate in acetalization and ketalization reactions. For instance:
- Propane-1,2-diol and ethane-1,2-diol achieve >99% conversion when reacting with cyclohexanone under CoCl₂/DH₂ catalysis, forming cyclic ketals .
- Longer-chain diols like This compound may show reduced reactivity in such reactions due to steric bulk and poor solubility in polar solvents.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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